N~4~-(3-methoxyphenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(3-Methoxyphenyl)-N⁶,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-methoxyphenyl group at the N⁴ position, a methyl group at N⁶, and a methyl group at the 1-position of the pyrazole ring. The methoxy group at the 3-position of the phenyl ring may enhance solubility and modulate electronic interactions with biological targets .
Properties
Molecular Formula |
C14H16N6O |
|---|---|
Molecular Weight |
284.32 g/mol |
IUPAC Name |
4-N-(3-methoxyphenyl)-6-N,1-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H16N6O/c1-15-14-18-12(11-8-16-20(2)13(11)19-14)17-9-5-4-6-10(7-9)21-3/h4-8H,1-3H3,(H2,15,17,18,19) |
InChI Key |
PFFALKAUKSFQFT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=C2C=NN(C2=N1)C)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the condensation of appropriate hydrazines with 3-aminopyrazoles under acidic conditions. The reaction is often carried out in solvents like ethanol or methanol, with the addition of catalysts such as acetic acid to facilitate the process .
Industrial Production Methods
Industrial production of these compounds may involve green synthesis methods to minimize environmental impact. This includes the use of microwave-assisted synthesis and solvent-free conditions to enhance reaction efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N4-(3-METHOXYPHENYL)-N1,6-DIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidines .
Scientific Research Applications
N4-(3-METHOXYPHENYL)-N1,6-DIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as protein tyrosine kinases. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting signaling pathways essential for cell growth and proliferation . This mechanism is particularly relevant in cancer therapy, where the inhibition of overactive kinases can lead to reduced tumor growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at N⁴ and N⁶ Positions
N⁴-Aryl and N⁶-Alkyl Derivatives
- Compound 7a (N⁴-Ethyl-N⁶,1-diphenyl derivative): This analog (from ) replaces the 3-methoxyphenyl group with an ethyl group at N⁴ and introduces a phenyl group at N⁶. However, the ethyl group at N⁴ may enhance lipophilicity, favoring membrane permeability .
- N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl analog (CAS 878064-24-5) : The chloro and methyl substituents on the aryl ring () create a more electron-deficient system compared to the target’s methoxy group. This compound exhibits moderate water solubility (0.5 µg/mL at pH 7.4), suggesting that polar substituents like methoxy improve solubility over halogenated analogs .
N⁶-Alkoxyalkyl Derivatives
- However, the 3,4-dimethylphenyl group lacks the hydrogen-bonding capability of the target’s 3-methoxyphenyl group, which may reduce target affinity .
Core Heterocycle Modifications
Physicochemical and Pharmacokinetic Properties
Structure-Activity Relationship (SAR) Insights
- N⁴ Position : Electron-donating groups (e.g., methoxy) improve solubility and hydrogen bonding, while electron-withdrawing groups (e.g., chloro) enhance target affinity but reduce bioavailability .
- N⁶ Position : Smaller alkyl groups (e.g., methyl) minimize steric hindrance, favoring kinase binding, whereas bulkier groups (e.g., isopropyl in ) may impede access to active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
